1-(2,6-dimethylpyrimidine-4-carbonyl)-N-[4-(2-fluorophenoxy)phenyl]piperidine-2-carboxamide
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Overview
Description
1-(2,6-dimethylpyrimidine-4-carbonyl)-N-[4-(2-fluorophenoxy)phenyl]piperidine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperidine ring, and a fluorophenoxy group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dimethylpyrimidine-4-carbonyl)-N-[4-(2-fluorophenoxy)phenyl]piperidine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine and piperidine precursors. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity. For example, the pyrimidine ring can be synthesized through a condensation reaction involving 2,6-dimethylpyrimidine-4-carboxylic acid and appropriate amines under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dimethylpyrimidine-4-carbonyl)-N-[4-(2-fluorophenoxy)phenyl]piperidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(2,6-dimethylpyrimidine-4-carbonyl)-N-[4-(2-fluorophenoxy)phenyl]piperidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-dimethylpyrimidine-4-carbonyl)-N-[4-(2-fluorophenoxy)phenyl]piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques.
Comparison with Similar Compounds
Similar Compounds
2-(2-fluorophenoxy)-4,6-dimethylpyrimidine: Shares the pyrimidine and fluorophenoxy groups but lacks the piperidine ring.
4,6-dimethylpyrimidine-2-thione: Contains the pyrimidine ring but has different functional groups.
Uniqueness
1-(2,6-dimethylpyrimidine-4-carbonyl)-N-[4-(2-fluorophenoxy)phenyl]piperidine-2-carboxamide is unique due to its combination of functional groups, which allows it to participate in a diverse range of chemical reactions and interact with various biological targets. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
1-(2,6-dimethylpyrimidine-4-carbonyl)-N-[4-(2-fluorophenoxy)phenyl]piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O3/c1-16-15-21(28-17(2)27-16)25(32)30-14-6-5-8-22(30)24(31)29-18-10-12-19(13-11-18)33-23-9-4-3-7-20(23)26/h3-4,7,9-13,15,22H,5-6,8,14H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSAMXSUBZQAQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)C(=O)N2CCCCC2C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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